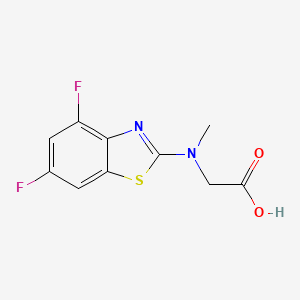

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring, as well as a methylglycine moiety attached to the nitrogen atom.

Properties

IUPAC Name |

2-[(4,6-difluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2S/c1-14(4-8(15)16)10-13-9-6(12)2-5(11)3-7(9)17-10/h2-3H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCIXMCWELEOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(C=C(C=C2S1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the condensation of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine exhibit significant antimicrobial properties. Research has shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer effects. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .

Herbicide Development

This compound has potential applications in agrochemicals as a herbicide. Its structural characteristics allow it to interact with specific biological targets in plants, leading to effective weed control while minimizing harm to crops .

Pest Control

The compound's efficacy against certain pests has prompted research into its use as an insecticide. Studies have shown that derivatives of benzothiazole can disrupt the normal physiological functions of pests, offering a pathway for environmentally friendly pest management solutions .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and increase overall material durability .

Sensor Development

The unique fluorescence properties of benzothiazole derivatives are being explored for use in sensor technology. This compound may serve as a fluorescent probe for detecting specific ions or molecules in various environments .

Case Studies

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects such as inhibition of inflammatory mediators and activation of NF-κB signaling pathways.

Comparison with Similar Compounds

- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide

- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide

- N’-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Comparison: Compared to these similar compounds, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to the presence of the methylglycine moiety, which may confer distinct biological activities and chemical reactivity. The fluorine atoms in the benzothiazole ring also enhance its stability and electronic properties, making it a valuable compound for various applications .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic organic compound that belongs to the benzothiazole family. This compound has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈F₂N₂O₂S

- Molecular Weight : 258.25 g/mol

- CAS Number : 1352999-33-7

The compound features a benzothiazole ring substituted with two fluorine atoms at the 4 and 6 positions and a methylglycine moiety attached to the nitrogen atom. This structure is significant for its biological interactions.

This compound exhibits various biological activities primarily through interactions with specific molecular targets:

-

Enzyme Inhibition : It acts as an inhibitor of several enzymes, including:

- Cytochrome P450 enzymes : Involved in drug metabolism.

- Proteases and Kinases : Key players in cellular signaling pathways.

- Modulation of Receptors : The compound may modulate G-protein coupled receptors (GPCRs), affecting various biochemical pathways related to inflammation and cell signaling.

- Anti-inflammatory Activity : Research indicates that it can inhibit inflammatory mediators and activate NF-κB signaling pathways, which are crucial in inflammatory responses.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound:

- Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of pro-apoptotic pathways .

Tyrosinase Inhibition

The compound also demonstrates significant inhibitory activity against tyrosinase, an enzyme critical in melanin production:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 5.0 | Competitive inhibition |

| Kojic Acid (Control) | 10.0 | Competitive inhibition |

This suggests potential applications in treating hyperpigmentation disorders by inhibiting melanin synthesis .

Case Studies

- Study on Anti-inflammatory Effects :

- Evaluation in Cancer Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.